11-(4-bromophenyl)-2,4-dinitro-5H-dibenzo[b,e][1,4]diazepine
Overview
Description
11-(4-bromophenyl)-2,4-dinitro-5H-dibenzo[b,e][1,4]diazepine is a complex organic compound belonging to the dibenzo[b,e][1,4]diazepine family This compound features a unique structure with a bromophenyl group and two nitro groups attached to a dibenzo[b,e][1,4]diazepine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(4-bromophenyl)-2,4-dinitro-5H-dibenzo[b,e][1,4]diazepine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-bromobenzaldehyde with 2,4-dinitroaniline in the presence of a suitable catalyst, followed by cyclization to form the dibenzo[b,e][1,4]diazepine core. The reaction conditions often include the use of organic solvents such as acetonitrile and catalysts like indium chloride .
Industrial Production Methods
In an industrial setting, the production of this compound can be optimized using continuous flow chemistry techniques. This approach allows for better control over reaction conditions, improved yields, and scalability. The use of microreactors and automated systems can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
11-(4-bromophenyl)-2,4-dinitro-5H-dibenzo[b,e][1,4]diazepine undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions.
Reduction: The compound can be reduced using reagents like sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding nitroso or hydroxylamine derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted dibenzo[b,e][1,4]diazepine derivatives.
Scientific Research Applications
11-(4-bromophenyl)-2,4-dinitro-5H-dibenzo[b,e][1,4]diazepine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiproliferative activities.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit the growth of certain cancer cell lines.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 11-(4-bromophenyl)-2,4-dinitro-5H-dibenzo[b,e][1,4]diazepine involves its interaction with specific molecular targets. The compound is known to bind to topoisomerase I and II, enzymes involved in DNA replication and repair. By inhibiting these enzymes, the compound can induce DNA damage and apoptosis in cancer cells. Additionally, the presence of nitro groups may contribute to its redox activity, further enhancing its cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
- 11-(4-chlorophenyl)-2,4-dinitro-5H-dibenzo[b,e][1,4]diazepine
- 11-(4-fluorophenyl)-2,4-dinitro-5H-dibenzo[b,e][1,4]diazepine
- 11-(4-methylphenyl)-2,4-dinitro-5H-dibenzo[b,e][1,4]diazepine
Uniqueness
11-(4-bromophenyl)-2,4-dinitro-5H-dibenzo[b,e][1,4]diazepine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, potentially enhancing the compound’s binding affinity to its molecular targets. Additionally, the combination of bromine and nitro groups may contribute to its distinct redox properties and cytotoxic effects .
Properties
IUPAC Name |
6-(4-bromophenyl)-8,10-dinitro-11H-benzo[b][1,4]benzodiazepine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11BrN4O4/c20-12-7-5-11(6-8-12)18-14-9-13(23(25)26)10-17(24(27)28)19(14)22-16-4-2-1-3-15(16)21-18/h1-10,22H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWRPMBJSLQKCGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])C(=N2)C4=CC=C(C=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11BrN4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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